![molecular formula C16H16BrN3O2 B6057487 N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B6057487.png)
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide typically involves the following steps:
Condensation Reaction: The primary step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-(2-methylanilino)acetamide in the presence of an acid catalyst. This reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is then purified using recrystallization techniques, often employing solvents such as ethanol or a mixture of ethanol and water.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide involves its interaction with various molecular targets:
Molecular Targets: It can bind to metal ions, forming stable complexes that can inhibit or activate certain biological pathways.
Pathways Involved: The compound may interfere with oxidative stress pathways, leading to its potential anti-inflammatory and anticancer effects.
類似化合物との比較
Similar Compounds
- N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide is unique due to its specific structural features, such as the brominated phenyl ring and the methylanilino group
特性
IUPAC Name |
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-11-4-2-3-5-14(11)18-10-16(22)20-19-9-12-8-13(17)6-7-15(12)21/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDKFUGNWWNKDV-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
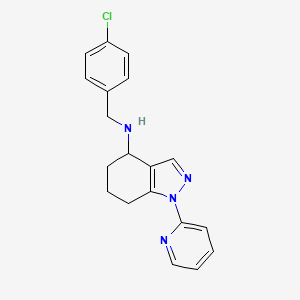
![1-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]-3-phenylurea](/img/structure/B6057411.png)
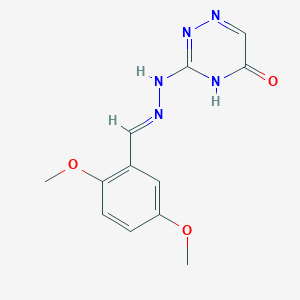
![3-{[(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6057417.png)
![2-(4-BENZYLPIPERAZIN-1-YL)-2'-(4-ETHYLPIPERAZIN-1-YL)-4'-METHYL-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6057425.png)
![4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6057433.png)
![4-(2,2-dimethylpropyl)-3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-2-piperazinone](/img/structure/B6057440.png)
![3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol](/img/structure/B6057447.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B6057453.png)
![5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6057462.png)
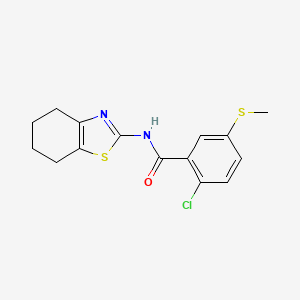
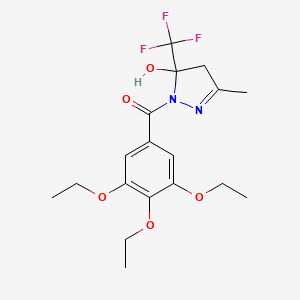
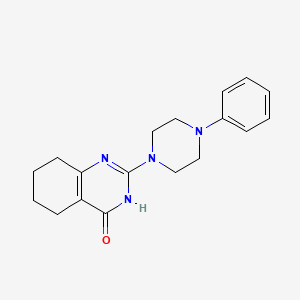
![N-methyl-2-(4-morpholinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6057497.png)
